Methyl 2-(2-aminoanilino)benzoate
Description
Methyl 2-(2-aminoanilino)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 2-position with a 2-aminoanilino group. This compound is structurally characterized by an aniline moiety (bearing an amino group) linked via an amine bridge to the benzoate ester. Such a configuration enables hydrogen bonding through its amino and ester functionalities, influencing its crystallinity, solubility, and reactivity.
Properties
CAS No. |
5814-40-4 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(2-aminoanilino)benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)15/h2-9,16H,15H2,1H3 |
InChI Key |
JJUKIGDBVBZDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Methyl 2-(2-aminoanilino)benzoate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The amino group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, compounds like benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate feature electron-withdrawing substituents (Cl, OMe), which deactivate the ring and alter reactivity in subsequent syntheses.
- Steric Effects: Methyl 2-(2,3-dimethylanilino)benzoate demonstrates how steric hindrance from methyl groups may reduce intermolecular interactions, impacting crystallization behavior compared to the less hindered aminoanilino analog.
Hydrogen Bonding and Solubility
- In Methyl 2-(2-hydroxyacetamido)benzoate , the hydroxyacetamido group introduces additional H-bonding sites, stabilizing crystal packing but increasing hydrophilicity.
- The morpholino group in Methyl 5-amino-2-morpholinobenzoate significantly improves aqueous solubility, making it advantageous for drug delivery compared to the more lipophilic aminoanilino derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
